4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-4-3-5-11(6-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHYTWZNODAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound integrates a pyran ring, a thiadiazole moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 461.5 g/mol. The structural components include:
| Structural Feature | Description |
|---|---|
| Pyran Ring | A six-membered ring containing one oxygen atom, contributing to the compound's stability and reactivity. |
| Thiadiazole Moiety | A five-membered ring containing sulfur and nitrogen, known for its biological activity, particularly in antimicrobial and anticancer properties. |
| Nitrobenzoate Group | An ester functionality that enhances solubility and bioactivity. |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress by increasing ROS levels, which can lead to cell death in pathogens.
- Binding Affinity : Interaction studies indicate that the compound binds to various biological targets, suggesting a potential role as an allosteric modulator.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of thiadiazole exhibit significant antimicrobial properties against various pathogens. The presence of the thiadiazole ring is crucial for this activity.
Cytotoxicity
The compound has shown promising cytotoxic effects against cancer cell lines. For instance, it was evaluated using the MTT assay against human promyelocytic leukemia HL-60 cells, demonstrating effective inhibition of cell viability.
Case Study: Antiparasitic Activity
In a recent study focusing on compounds with similar structures, derivatives showed efficacy against parasites causing tropical diseases such as malaria and leishmaniasis. The mechanism involved disrupting thiol redox metabolism, leading to increased oxidative stress within the parasites .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity:
| Compound | Biological Activity | EC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | <10 | Exhibits high selectivity against cancer cells. |
| Compound B | Antimicrobial | <5 | Effective against Gram-positive bacteria. |
| 4-Oxo Compound | Cytotoxic | <15 | Promising results in leukemia cell lines. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The provided evidence describes two compounds with partial structural overlap:
Compound 11a/11b (Molecules, 2012): 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran derivatives with malononitrile or ethyl cyanoacetate substituents .
Compound 3 (Molbank, 2012): A thiazolopyrimidine derivative with dichlorophenyl and pyrazole substituents .
Functional Group Impact on Properties
- Thiadiazole vs.
- Nitrobenzoate vs. Cyano Groups: The electron-withdrawing nitro group in the target compound could improve stability under acidic conditions compared to the cyano groups in 11a/11b, which are prone to hydrolysis .
- Synthetic Complexity : Compound 3’s multi-component synthesis contrasts with the simpler reflux method for 11a/11b , suggesting the target compound’s synthesis may require specialized conditions for thiadiazole incorporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
